4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano groups, nitro groups, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization and Nitration: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, followed by nitration to introduce the nitro groups.
Introduction of Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMINE
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is unique due to its dual cyano groups and the presence of both nitro and hydrazino functionalities
Properties
Molecular Formula |
C15H8N6O5 |
---|---|
Molecular Weight |
352.26 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8N6O5/c16-6-9-4-13(14(21(25)26)5-10(9)7-17)19-18-8-11-3-12(20(23)24)1-2-15(11)22/h1-5,8,19,22H/b18-8+ |
InChI Key |
KWMWKULUWJGKNO-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
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